Estrone-d4 3-Sulfate Sodium Salt serves as a valuable tool in mass spectrometry (MS) experiments, particularly for quantifying estrone levels in biological samples. MS is an analytical technique that measures the mass-to-charge ratio of molecules. By introducing a known amount of the isotopically labeled estrone (Estrone-d4 3-Sulfate Sodium Salt) into the sample, scientists can use it as an internal standard [1].
The internal standard and the analyte (estrone in this case) behave similarly during the MS process. By comparing the signal intensities of the standard and the analyte, researchers can account for variations in instrument performance and sample preparation, leading to more accurate quantification of estrone in the sample [1].
[1] Sigma-Aldrich Estrone-2,4,16,16-d4 3-sulfate sodium salt:
Estrone-d4 3-Sulfate Sodium Salt is a synthetic compound derived from estrone sulfate (E1 sulfate), the major circulating estrogen in the bloodstream []. Unlike E1 sulfate, which is biologically inactive, estrone sulfate can be converted to the active estrogen estrone (E1) by the enzyme steroid sulfatase []. The "d4" in the name indicates that four hydrogen atoms in the molecule have been replaced with the heavier isotope deuterium (²H) []. This isotopic substitution allows scientists to track the compound through biological systems using mass spectrometry techniques [].
Estrone-d4 3-Sulfate Sodium Salt shares the core structure of estrone sulfate, a steroid molecule with four rings (A, B, C, and D) and various functional groups. The key features include:
The presence of the bulky sulfate group hinders the binding of estrone sulfate to estrogen receptors, rendering it biologically inactive [].
Specific details about the synthesis of Estrone-d4 3-Sulfate Sodium Salt are not publicly available due to proprietary information held by chemical suppliers. However, the general synthesis of estrone sulfate involves the reaction of estrone with sulfuric acid or a sulfating agent [].
The key reaction of interest for this compound is its conversion to estrone (E1) by the enzyme steroid sulfatase. This enzymatic hydrolysis cleaves the sulfate group, allowing estrone to exert its biological effects [].
Data on the specific physical and chemical properties of Estrone-d4 3-Sulfate Sodium Salt is limited due to its use as a research tool. However, it is expected to share many similarities with estrone sulfate, which has a melting point around 280°C (decomposition) and is soluble in water and methanol []. The presence of the deuterium atoms might slightly alter these properties.
Estrone-d4 3-Sulfate Sodium Salt itself does not have a mechanism of action. Its primary function is to serve as a tracer for studying the metabolism and activity of endogenous estrone sulfate. The deuterium label allows researchers to distinguish the labeled estrone sulfate from the unlabeled pool in biological samples []. This enables them to track the conversion of estrone sulfate to estrone in tissues and organs.
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